9-Angeloylretronecine N-oxide

Toxicology Metabolism Risk Assessment

Procure 9-Angeloylretronecine N-oxide (CAS 27773-86-0) as a high-purity (≥98%) certified reference material — a retronecine-type pyrrolizidine alkaloid N-oxide essential for quantitative LC-MS/MS method development and validation in plant extracts, food/feed, and biological fluids. Its distinct N-oxidation state critically alters metabolic activation, toxic potency, and chromatographic behavior compared to parent PAs or other PA-N-oxides. Substitution is not scientifically valid; relative potency (REP) varies substantially among individual PA-N-oxides. Use this authentic standard for gut microbiota/hepatic reductase bioactivation assays, pyrrole-protein adduct correlation studies, and chemotaxonomic metabolomic profiling where co-occurrence with the 7-angeloyl isomer demands unambiguous identification.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
CAS No. 27773-86-0
Cat. No. B1609405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Angeloylretronecine N-oxide
CAS27773-86-0
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-]
InChIInChI=1S/C13H19NO4/c1-3-9(2)13(16)18-8-10-4-6-14(17)7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-,14?/m1/s1
InChIKeyHHIPTBVXCKBSAM-ZSXZLUMUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Angeloylretronecine N-oxide Procurement Guide: N-Oxide Pyrrolizidine Alkaloid Research Standard


9-Angeloylretronecine N-oxide (CAS 27773-86-0) is a retronecine-type pyrrolizidine alkaloid N-oxide (PA-N-oxide) naturally occurring in plant species of the Boraginaceae and Asteraceae families [1]. As a 1,2-unsaturated PA-N-oxide with a molecular weight of 253.30 g/mol, this compound is a key reference standard for investigations into pyrrolizidine alkaloid metabolism, toxicology, and plant secondary metabolite profiling .

Why 9-Angeloylretronecine N-Oxide Cannot Be Interchanged with Standard Pyrrolizidine Alkaloid Controls


Substitution of 9-angeloylretronecine N-oxide with its parent retronecine-type PA or other PA-N-oxides is not scientifically valid. Critical differences in N-oxidation state dramatically alter metabolic activation, toxic potency, and physicochemical properties, including chromatographic behavior [1]. Furthermore, studies demonstrate that relative potency (REP) varies substantially among individual PA-N-oxides, precluding the use of a generic class-based conversion factor for accurate risk assessment or analytical quantification [2].

Quantitative Differentiation: 9-Angeloylretronecine N-Oxide Relative to Closest Analogs


Relative Toxic Potency: Class-Level Reduction vs. Parent PA and Specific REP Value Differentiation

As a retronecine-type N-oxide (RET N-oxide-PA), 9-angeloylretronecine N-oxide belongs to a class of PAs that demonstrate significantly reduced intrinsic cytotoxicity compared to their parent retronecine-type PAs (RET-PAs) in primary hepatocyte models [1]. This class-wide difference is quantified by lower levels of generated pyrrole-protein adducts (PPAs), the key marker of metabolic activation and toxicity. However, the relative potency (REP) of a PA-N-oxide compared to its parent PA is not constant; it is a compound-specific value. For other PA-N-oxides, REP values at low human-relevant doses range from 0.68 to 0.92 [2].

Toxicology Metabolism Risk Assessment

Cytotoxicity Profile: Differentiated from Parent Non-N-Oxide in Human Tumor Cell Lines

In a direct assessment of structural analogs, the parent compound 9-angeloylretronecine demonstrated no cytotoxic activity against a panel of human tumor cell lines (EC50 > 20 µg/mL) [1]. While direct comparative data for the N-oxide form in this specific assay is not available, this establishes a clear baseline for the non-N-oxide. The presence of the N-oxide moiety is known to alter the molecule's reactivity and metabolic handling, which can translate into distinct activity profiles in cell-based assays.

Cytotoxicity Oncology Natural Product Screening

Analytical Purity: High-Purity (>98%) Reference Material Validated for Quantitative Applications

Reputable suppliers provide 9-angeloylretronecine N-oxide with a purity of ≥98% as verified by High-Performance Liquid Chromatography (HPLC) [1]. This high level of purity is essential for its intended use as a quantitative reference standard in LC-MS/MS or HPLC-UV based methods for the detection and quantification of this specific PA-N-oxide in complex plant extracts or biological matrices. Lower purity materials or plant extracts containing a mixture of alkaloids would introduce unacceptable analytical variability.

Analytical Chemistry Quality Control Reference Standard

Occurrence and Plant Source Specificity: Differentiated Isomer Co-Occurrence Pattern in Natural Sources

9-Angeloylretronecine N-oxide is co-reported with its structural isomer, 7-angeloylretronecine N-oxide, in plant species such as Chromolaena odorata [1]. This co-occurrence pattern is significant for chemotaxonomic studies and for researchers analyzing the full alkaloid profile of these plants. The presence of both isomers, which may have differing biological activities and analytical retention times, underscores the need for a specific standard to achieve accurate identification and quantification, rather than relying on a single isomer or a class-based representative.

Phytochemistry Chemotaxonomy Metabolomics

Defined Application Scenarios for 9-Angeloylretronecine N-Oxide in Research and Industry


Quantitative LC-MS/MS Reference Standard for PA-N-Oxide Analysis

Procure 9-angeloylretronecine N-oxide as a high-purity (≥98%) certified reference material for the development and validation of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This is essential for accurately measuring the concentration of this specific PA-N-oxide in complex matrices like plant extracts, food and feed samples, and biological fluids, enabling precise risk assessment and exposure studies [1].

In Vitro Metabolism and Toxicity Model Compound

Utilize this compound as a defined substrate to investigate the reductive metabolism of PA-N-oxides to their parent PAs by gut microbiota or hepatic enzymes. Given the class-level evidence that RET N-oxide-PAs are less toxic than their parent RET-PAs, this standard is crucial for quantifying the rate and extent of bioactivation in in vitro assays (e.g., using hepatic S9 fractions, primary hepatocytes, or anaerobic fecal slurries) and for correlating these rates with the formation of toxic pyrrole-protein adducts [2].

Chemotaxonomic Marker for Boraginaceae and Asteraceae Species

Employ 9-angeloylretronecine N-oxide as an authentic standard for the unambiguous identification and relative quantification of this alkaloid in metabolomic profiling studies. Its co-occurrence with the 7-angeloyl isomer in species like Chromolaena odorata makes it a valuable marker for chemotaxonomic classification, phytochemical fingerprinting, and the authentication of herbal materials derived from these plant families [3].

Technical Documentation Hub

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